Dracorubin is a natural compound belonging to the class of anthraquinones, which are characterized by their polycyclic aromatic structures. This compound is primarily derived from the resin of the dragon's blood tree (Dracaena species), particularly from Dracaena cinnabari and Dracaena draco. Dracorubin has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Dracorubin is extracted from the resin of various Dracaena species, which are evergreen trees native to tropical regions. The resin, known as dragon's blood, has been used traditionally in medicine and dyeing due to its vibrant red color. The extraction process typically involves solvent extraction methods, where organic solvents such as ethanol or methanol are used to dissolve the resin and isolate the active compounds.
Dracorubin is classified under the anthraquinone family, which includes several other biologically active compounds. Anthraquinones are known for their diverse biological activities and have been extensively studied for their therapeutic potential. Dracorubin specifically falls into the category of natural anthraquinones, which are distinguished from synthetic derivatives.
The synthesis of Dracorubin can be achieved through several methods:
The extraction process often employs techniques such as maceration or Soxhlet extraction to maximize yield. In chemical synthesis, methods like Friedel-Crafts acylation or oxidative cyclization are commonly used to construct the anthraquinone framework.
Dracorubin has a complex molecular structure characterized by three fused benzene rings with hydroxyl groups at specific positions, contributing to its biological activity. The molecular formula for Dracorubin is C15H10O5.
The structural formula can be represented as follows:
Dracorubin undergoes various chemical reactions typical of anthraquinones:
The reactivity of Dracorubin is influenced by its functional groups, particularly the hydroxyl groups that can participate in hydrogen bonding and influence solubility and reactivity.
The mechanism of action of Dracorubin involves multiple pathways:
Research indicates that Dracorubin exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells, with IC50 values ranging from 10 to 30 µM depending on the cell type.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and purity assessment.
Dracorubin has several promising applications in scientific research:
Dracorubin (C32H24O5) is a complex heterocyclic compound with a molecular weight of 488.53 g/mol (monoisotopic mass: 488.162374 Da). Its structure features a fused pentacyclic core comprising two pyran rings linked to a xanthen-9-one system, substituted with methoxy (-OCH3), methyl (-CH3), and phenyl groups at positions C-5, C-8, C-2, and C-12, respectively [5] [1]. The empirical formula reflects a highly conjugated system with 32 carbon, 24 hydrogen, and 5 oxygen atoms, enabling unique photophysical properties. The extended π-electron delocalization across its polycyclic framework contributes to its deep red pigmentation, characteristic of dragon's blood resins from which it is isolated [10].
Atomic Composition Table
Element | Count | Bonding Role |
---|---|---|
Carbon (C) | 32 | Framework backbone, sp2/sp3 hybridization |
Hydrogen (H) | 24 | Peripheral saturation |
Oxygen (O) | 5 | Methoxy, carbonyl, ether linkages |
Dracorubin contains one chiral center at C-2, adopting an (S)-absolute configuration in its naturally occurring form [5]. This stereocenter arises from the asymmetric fusion of the pyran rings, rendering the molecule optically active. Enantiomeric purity is critical for biological activity, as the (R)-enantiomer would exhibit distinct biomolecular interactions. The compound lacks geometric (cis/trans) isomerism due to ring constraints but exhibits axial chirality from hindered rotation about its biaryl bonds. Its specific rotation ([α]D) remains unquantified in available literature, though its chirality is confirmed via synthetic analogy [7].
While specific chemical shifts for dracorubin are not detailed in the search results, NMR principles for complex polycyclics apply:
Electron impact ionization of dracorubin (MW 488) likely generates key fragments via:
Spectral Techniques Comparison
Technique | Key Features for Dracorubin | Structural Insights |
---|---|---|
MS | m/z 488 [M]+•; fragments at 457, 473 | Molecular mass; methoxy/methyl loss |
NMR | 32 13C signals; methyl singlet | Carbon types; substituent positions |
Polarimetry | [α]D (unreported) | Confirmation of chirality |
Despite historical misclassification, dracorubin belongs to the benzisochromanquinone subclass, not anthraquinones [4]. Key distinctions:
Functional Group Comparison
Compound | Core Structure | Key Substituents | Biological Role |
---|---|---|---|
Dracorubin | Benzisochromanquinone | Methoxy, methyl, phenyl | Antidiabetic; pigment |
Alizarin | Anthraquinone | Hydroxyls | Dye; antifungal |
Danthron | Anthraquinone | Hydroxyls | Laxative |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0